molecular formula C12H16O2 B2905682 rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol CAS No. 1807896-10-1; 1820571-99-0

rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol

Cat. No.: B2905682
CAS No.: 1807896-10-1; 1820571-99-0
M. Wt: 192.258
InChI Key: KMKZSAWKMDFEQL-WDEREUQCSA-N
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Description

rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with two methyl groups and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with phenoxy and methyl substituents, followed by a series of reactions to achieve the desired cis configuration. The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photodimerization of cinnamic acid derivatives have been explored for the preparation of similar cyclobutane compounds . These methods can be adapted to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring with phenoxy and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

1807896-10-1; 1820571-99-0

Molecular Formula

C12H16O2

Molecular Weight

192.258

IUPAC Name

(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m0/s1

InChI Key

KMKZSAWKMDFEQL-WDEREUQCSA-N

SMILES

CC1(C(CC1OC2=CC=CC=C2)O)C

solubility

not available

Origin of Product

United States

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